
N2,N6-bis(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)pyridine-2,6-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2,N6-bis(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)pyridine-2,6-dicarboxamide is a useful research compound. Its molecular formula is C25H11F6N5O4S4 and its molecular weight is 687.62. The purity is usually 95%.
BenchChem offers high-quality N2,N6-bis(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)pyridine-2,6-dicarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2,N6-bis(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)pyridine-2,6-dicarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metal Complexes and Coordination Chemistry
Research on compounds structurally related to N2,N6-bis(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)pyridine-2,6-dicarboxamide has shown significant interest in metal complex formation and its implications in coordination chemistry. For example, iron(II) and nickel(II) complexes of similar ligands have been synthesized, revealing insights into magnetic, spectral, and structural characteristics. These complexes exhibited thermally induced spin-transitions and provided a foundation for understanding ligand field strengths and coordination behavior in metal complexes (Baker & Goodwin, 1986).
Antimicrobial Activity
Studies have been conducted on the synthesis, characterization, and antimicrobial application of ligands closely related to the compound and their metal complexes with Cu(II), Ni(II), and Fe(III). These complexes demonstrated moderate antimicrobial activity against bacterial strains, showcasing the potential for these compounds in biomedical applications (Kumar et al., 2020).
Environmental Remediation
The synthesis of novel magnetic nanoadsorbents based on similar thiazole derivatives for the removal of heavy metals from industrial wastes highlights the environmental applications of these compounds. The research focused on the efficient removal of Zn2+ and Cd2+ ions, indicating the compound's potential in addressing environmental pollution challenges (Zargoosh et al., 2015).
Catalytic Applications
Research into the catalytic oxidation of organic compounds using ruthenium complexes based on pyridine and related ligands demonstrates the versatility of these compounds in facilitating chemical transformations. Such studies contribute to the development of efficient and selective catalysts for organic synthesis (Liu et al., 2017).
Synthesis and Characterization
Several studies have focused on the synthesis and detailed characterization of compounds structurally akin to N2,N6-bis(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)pyridine-2,6-dicarboxamide. These works often explore innovative synthetic routes, reactivity, and the potential for further functionalization, laying the groundwork for future applications in various fields (Molnar, Komar, & Jerković, 2022).
Propiedades
IUPAC Name |
2-N,6-N-bis[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]pyridine-2,6-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H11F6N5O4S4/c26-24(27,28)18(37)16-14(12-6-2-8-41-12)33-22(43-16)35-20(39)10-4-1-5-11(32-10)21(40)36-23-34-15(13-7-3-9-42-13)17(44-23)19(38)25(29,30)31/h1-9H,(H,33,35,39)(H,34,36,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOUJDKDVQTNGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)NC2=NC(=C(S2)C(=O)C(F)(F)F)C3=CC=CS3)C(=O)NC4=NC(=C(S4)C(=O)C(F)(F)F)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H11F6N5O4S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2,N6-bis(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)pyridine-2,6-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1E,3E,5E,7E)-4,5,8-tris(hydroxymethyl)cycloocta-1,3,5,7-tetraen-1-yl]methanol](/img/structure/B2802571.png)

![2,6-dichloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2802576.png)
![2-[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2802577.png)

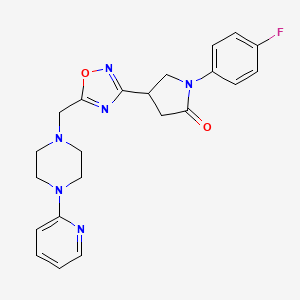
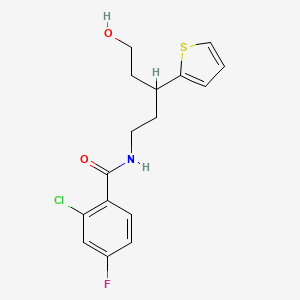
![2-(Furan-2-yl)-5-(phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2802583.png)
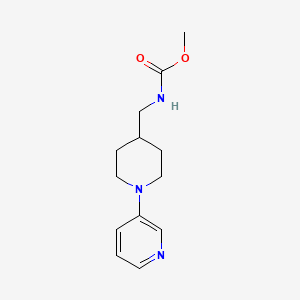
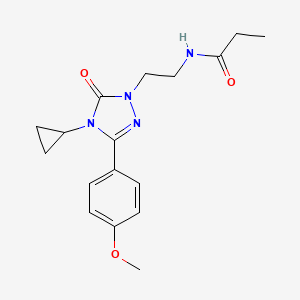
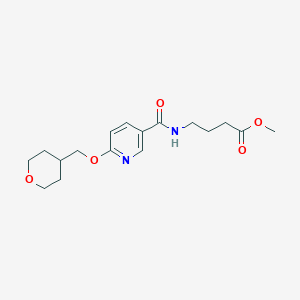
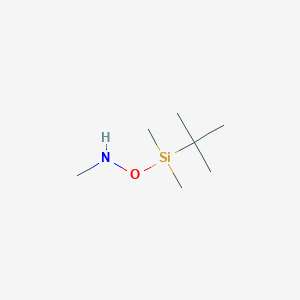
![2-[(2-Amino-5-methylphenyl)carbamoylamino]acetic acid](/img/structure/B2802590.png)
![1-[2-[3-(Difluoromethoxy)phenyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B2802593.png)